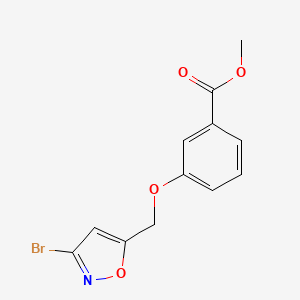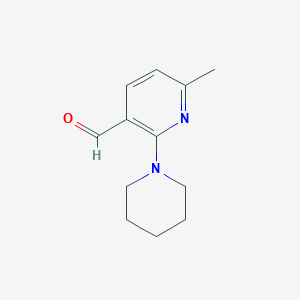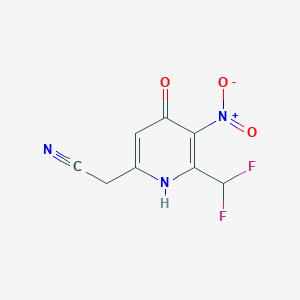![molecular formula C6H11ClN4 B11781374 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves the formation of the pyrazolo[1,5-a]pyrazine core. One common method includes the use of NH-pyrazole carbonic acids as key intermediates. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the regioselective insertion of substituents .
Industrial Production Methods
Industrial production of this compound can be achieved on a multigram scale using cost-efficient methods. The process is designed to be scalable and involves the use of functionalized building blocks that can be easily modified to introduce desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated forms of the compound .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. In the case of hepatitis B, the compound acts as a core protein allosteric modulator, inhibiting the replication of the virus by altering the structure of its core protein . This disruption prevents the virus from assembling and replicating effectively .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride can be compared with other similar compounds, such as:
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine: This compound shares a similar core structure but may have different functional groups and properties.
Other pyrazolo[1,5-a]pyrazine derivatives: These compounds also share the pyrazolo[1,5-a]pyrazine core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific functional groups and its potent activity as a core protein allosteric modulator for hepatitis B .
Propriétés
Formule moléculaire |
C6H11ClN4 |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2,(H2,7,9);1H |
Clé InChI |
MOYIKNPWCLLRKC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC(=N2)N)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)

![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)

